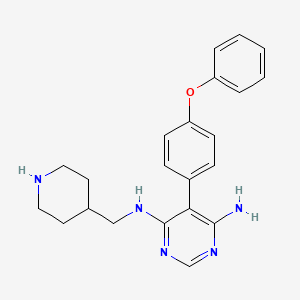
5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of the phenoxyphenyl group: This step involves the nucleophilic aromatic substitution reaction where a phenoxy group is introduced to the pyrimidine ring.
Attachment of the piperidin-4-ylmethyl group: This is usually done through a reductive amination reaction, where the piperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and substituted pyrimidine derivatives.
科学的研究の応用
5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-2,6-diamine
- 5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-2,4-diamine
Uniqueness
5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which can lead to distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
生物活性
5-(4-phenoxyphenyl)-N4-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine, with the CAS number 1415824-88-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C22H25N5O, and it has a molecular weight of 375.48 g/mol. The IUPAC name is this compound. Its structure features a pyrimidine core substituted with a phenoxyphenyl group and a piperidinylmethyl moiety.
Biological Activity Overview
Recent studies have suggested that this compound exhibits significant biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR) in Plasmodium falciparum, the causative agent of malaria. The following sections detail specific findings related to its biological activity.
Inhibitory Activity Against Dihydrofolate Reductase
A study conducted on various pyrimidine derivatives indicated that compounds similar to this compound showed promising inhibitory effects against PfDHFR. The IC50 values ranged from 1.3 to 243 nM for wild-type strains and 13 to 208 nM for mutant strains, demonstrating a potent action against both drug-sensitive and resistant strains of P. falciparum .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of folate metabolism in parasites. By interfering with DHFR, it disrupts the synthesis of nucleic acids necessary for parasite replication . This mechanism is critical in the development of antimalarial therapies.
Case Studies
- Antimalarial Activity : In vitro studies reported that the compound exhibited low micromolar activity against P. falciparum, with IC50 values between 0.4 and 28 μM in whole-cell assays . These results suggest that while effective, further optimization is needed to enhance potency.
- Cytotoxicity Assessment : The cytotoxicity profile was evaluated using various cancer cell lines, where it demonstrated selective toxicity towards certain malignant cells while sparing normal cells, indicating potential for use in cancer therapy .
Data Summary Table
| Biological Activity | IC50 Values (μM) | Comments |
|---|---|---|
| Inhibition of PfDHFR | 0.4 - 28 | Effective against both sensitive and resistant strains |
| Cytotoxicity in cancer cell lines | Varies | Selective toxicity observed |
特性
分子式 |
C22H25N5O |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
5-(4-phenoxyphenyl)-4-N-(piperidin-4-ylmethyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C22H25N5O/c23-21-20(22(27-15-26-21)25-14-16-10-12-24-13-11-16)17-6-8-19(9-7-17)28-18-4-2-1-3-5-18/h1-9,15-16,24H,10-14H2,(H3,23,25,26,27) |
InChIキー |
UZDMRIHKSWTKQD-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















